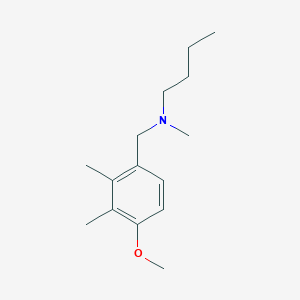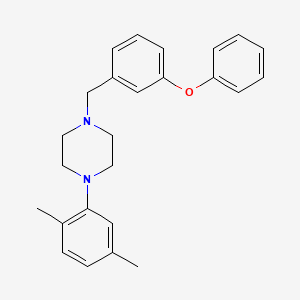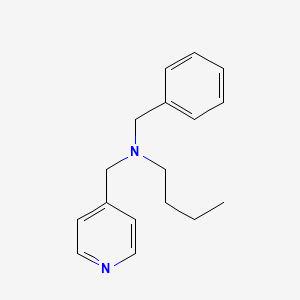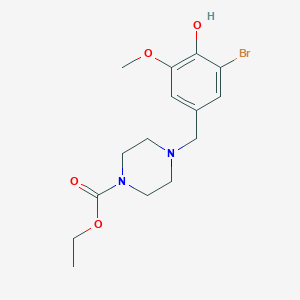
N-(4-methoxy-2,3-dimethylbenzyl)-N-methyl-1-butanamine
Overview
Description
N-(4-methoxy-2,3-dimethylbenzyl)-N-methyl-1-butanamine, commonly known as MDBP, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has gained popularity in recent years due to its stimulant properties. MDBP is a synthetic compound that is not found in nature and is produced in laboratories.
Mechanism of Action
MDBP acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
MDBP has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to sweating and dry mouth. In addition, MDBP can cause euphoria, increased sociability, and decreased appetite.
Advantages and Limitations for Lab Experiments
MDBP has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, MDBP is a controlled substance and requires special permits to handle and store. It can also be dangerous if not handled properly.
Future Directions
There are several future directions for research on MDBP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of addiction and substance abuse disorders. Further research is needed to fully understand the effects of MDBP and its potential therapeutic applications.
In conclusion, MDBP is a synthetic compound that has gained popularity due to its stimulant properties. It has potential therapeutic applications and has been the subject of several scientific studies. MDBP acts as a stimulant by increasing the release of neurotransmitters in the brain and has several biochemical and physiological effects on the body. While it has several advantages for lab experiments, it is a controlled substance and requires special permits to handle and store. Further research is needed to fully understand the effects of MDBP and its potential therapeutic applications.
Scientific Research Applications
MDBP has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. MDBP has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-7-10-16(4)11-14-8-9-15(17-5)13(3)12(14)2/h8-9H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQSDHJVHBPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C(=C(C=C1)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,3-dimethylbenzyl)-N-methyl-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)


![1-[4-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3851244.png)
![[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol](/img/structure/B3851245.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)

![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)